methyl 4-chloro-2-isocyanatobenzoate
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Overview
Description
Methyl 4-chloro-2-isocyanatobenzoate is an organic compound with the molecular formula C9H6ClNO3 It is a derivative of benzoic acid and contains both a chloro and an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-isocyanatobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-chloro-2-aminobenzoate with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under controlled temperature conditions to ensure the formation of the isocyanate group without unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles like amines to form ureas or with alcohols to form carbamates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Catalysts such as triethylamine or pyridine are often used to facilitate these reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Methyl 4-chloro-2-isocyanatobenzoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the production of polymers and coatings due to its reactive isocyanate group.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-isocyanatobenzoate primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-isocyanatobenzoate: Similar structure but lacks the chloro group.
Methyl 2-isocyanatobenzoate: Isomer with the isocyanate group in a different position.
Uniqueness
Methyl 4-chloro-2-isocyanatobenzoate is unique due to the presence of both chloro and isocyanate groups, which provide distinct reactivity patterns. The chloro group can undergo substitution reactions, while the isocyanate group can participate in addition reactions, making this compound versatile for various synthetic applications .
Properties
CAS No. |
170735-61-2 |
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Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 4-chloro-2-isocyanatobenzoate |
InChI |
InChI=1S/C9H6ClNO3/c1-14-9(13)7-3-2-6(10)4-8(7)11-5-12/h2-4H,1H3 |
InChI Key |
HXASTVDYSMTRRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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